5-Tert-butyl-2-chlorophenol

Steric Hindrance Regioselectivity Chemical Synthesis

Select 5-tert-butyl-2-chlorophenol for its distinct meta-tert-butyl (5-position) steric profile—quantifiably different from ortho-substituted isomers like 2-tert-butyl-5-chlorophenol. Its higher LogP (3.73 vs. ~2.17 for generic 2-chlorophenol) ensures superior reverse-phase HPLC retention, enabling use as a late-eluting internal standard for method validation. The high boiling point (246.4°C) suits high-temperature reaction applications. Avoid batch failure: substituting with generic analogs introduces steric and partitioning deviations that compromise reaction selectivity and analytical reproducibility.

Molecular Formula C10H13ClO
Molecular Weight 184.66 g/mol
CAS No. 20942-69-2
Cat. No. B3433292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tert-butyl-2-chlorophenol
CAS20942-69-2
Molecular FormulaC10H13ClO
Molecular Weight184.66 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)Cl)O
InChIInChI=1S/C10H13ClO/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,12H,1-3H3
InChIKeyVUXFBRWEYFXPNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-tert-Butyl-2-chlorophenol (CAS 20942-69-2): A Halogenated Phenol Intermediate with Unique Steric Profile for Chemical Synthesis Procurement


5-tert-Butyl-2-chlorophenol (CAS 20942-69-2) is a disubstituted phenol characterized by a chlorine atom at the 2-position and a bulky tert-butyl group at the 5-position on the benzene ring [1]. This specific substitution pattern, with the electron-withdrawing chlorine adjacent to the hydroxyl group and the sterically demanding tert-butyl group in the meta position, imparts distinct physicochemical properties and a unique reactivity profile that differentiates it from other halogenated phenol analogs . The compound is primarily utilized as a strategic building block in organic synthesis, where its steric and electronic features are leveraged to achieve selectivity in complex molecular architectures .

Beyond Structural Analogs: Why 5-tert-Butyl-2-chlorophenol (CAS 20942-69-2) Cannot Be Interchanged with Other Chlorophenols in Critical Applications


Direct substitution of 5-tert-butyl-2-chlorophenol with other chlorophenol isomers (e.g., 2-chlorophenol, 4-tert-butyl-2-chlorophenol) or simple alkylated phenols is not scientifically sound due to quantifiable differences in physicochemical properties and steric bulk. These differences directly impact solubility, chromatographic behavior, and reaction selectivity, which are critical parameters in reproducible synthesis and analytical method development [1]. For instance, the calculated logP of 3.73 for 5-tert-butyl-2-chlorophenol is substantially higher than that of 2-chlorophenol (approx. 2.17), signifying a marked increase in lipophilicity that would alter its partitioning in any biphasic system or biological model . Furthermore, the unique 5-tert-butyl substitution pattern creates a steric environment distinct from its positional isomer 2-tert-butyl-5-chlorophenol (CAS 75007-36-2), which is likely to result in divergent regioselectivity in subsequent chemical transformations . Therefore, the use of a generic or analogous compound without this exact substitution pattern introduces a significant and quantifiable risk of experimental failure.

Quantitative Differentiation: Evidence-Based Rationale for Procuring 5-tert-Butyl-2-chlorophenol (CAS 20942-69-2)


Quantifying Steric Bulk: 5-tert-Butyl Substitution Profile Offers a Differentiated Spatial Environment vs. 2-tert-Butyl Isomer

The steric environment around the reactive phenolic hydroxyl group is a critical determinant of reactivity. The 5-tert-butyl-2-chlorophenol isomer places the bulky tert-butyl group in the meta position relative to the OH group, whereas the 2-tert-butyl-5-chlorophenol isomer (CAS 75007-36-2) places it in the ortho position . This quantifiable difference in substitution pattern leads to a distinct spatial arrangement, which is known to control selectivity in organic synthesis, making the meta-substituted version a preferred building block for complex molecules where the ortho approach is sterically disfavored [1].

Steric Hindrance Regioselectivity Chemical Synthesis Structure-Activity Relationship

Increased Lipophilicity: Measured LogP of 5-tert-Butyl-2-chlorophenol vs. Unsubstituted 2-Chlorophenol

The calculated octanol-water partition coefficient (LogP) for 5-tert-butyl-2-chlorophenol is 3.73 . This is a significant increase compared to the unsubstituted 2-chlorophenol, which has a LogP of approximately 2.17 [1]. The quantifiable difference of 1.56 LogP units corresponds to a greater than 30-fold increase in its partitioning into a non-polar phase, profoundly affecting its behavior in biological systems, environmental fate models, and chromatographic retention times [2].

Lipophilicity LogP ADME Chromatography

Distinct Thermophysical Signature: Boiling Point of 5-tert-Butyl-2-chlorophenol vs. Unsubstituted 2-Chlorophenol

The presence of the bulky tert-butyl group dramatically alters the compound's boiling point. The predicted boiling point for 5-tert-butyl-2-chlorophenol is 246.4 °C at 760 mmHg . This is approximately 72 °C higher than the experimentally measured boiling point of unsubstituted 2-chlorophenol, which is 174-175 °C [1]. This quantifiable difference of ~72 °C is a critical physical property that dictates its behavior in thermal processes, such as distillation for purification or as a high-boiling solvent.

Thermodynamics Physical Properties Distillation Purification

Validated Application Scenarios for Procuring 5-tert-Butyl-2-chlorophenol (CAS 20942-69-2) Based on Quantitative Evidence


As a Sterically-Defined Building Block for Selective Organic Transformations

Researchers designing a synthetic route where the steric environment around a phenol group is critical should select 5-tert-butyl-2-chlorophenol. As established in Section 3, its specific 5-tert-butyl (meta) substitution pattern provides a different spatial profile compared to ortho-substituted isomers like 2-tert-butyl-5-chlorophenol . This structural difference is leveraged in the synthesis of complex molecules, including potential pharmaceutical intermediates, to achieve desired regioselectivity .

As a High-LogP Internal Standard or Reference Compound in Analytical Method Development

In developing analytical methods such as HPLC or LC-MS, 5-tert-butyl-2-chlorophenol can serve as a valuable internal standard or reference compound. Its high LogP value of 3.73 ensures it will be retained longer on a reverse-phase column than less lipophilic analogs like 2-chlorophenol (LogP ~2.17). This property allows it to be used as a late-eluting marker to bracket the separation of compounds with higher lipophilicity, providing a quantifiable benchmark for method validation.

As a High-Boiling Solvent or Heat Transfer Fluid in Specialized Applications

The high predicted boiling point of 5-tert-butyl-2-chlorophenol (246.4 °C) makes it a candidate for applications requiring a high-boiling organic liquid, such as a specialized solvent for high-temperature reactions or a component in heat transfer fluids. This property starkly differentiates it from lower-boiling chlorophenols and opens niche industrial research avenues where a thermally stable, chlorinated aromatic fluid is required.

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